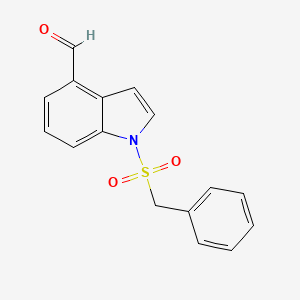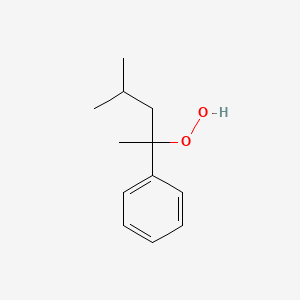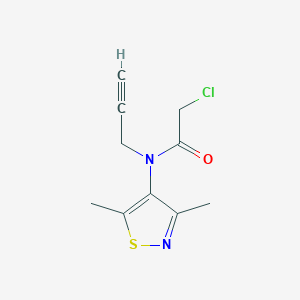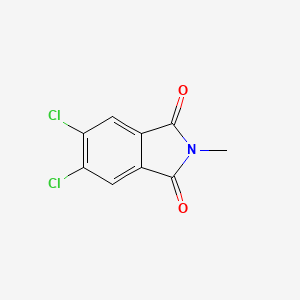![molecular formula C21H27FN2O B14406175 N-Butyl-N'-(2,4-dimethylphenyl)-N-[2-(3-fluorophenyl)ethyl]urea CAS No. 88451-48-3](/img/structure/B14406175.png)
N-Butyl-N'-(2,4-dimethylphenyl)-N-[2-(3-fluorophenyl)ethyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-N’-(2,4-dimethylphenyl)-N-[2-(3-fluorophenyl)ethyl]urea is a synthetic organic compound. Compounds of this nature are often studied for their potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The unique structural features of this compound, including the presence of fluorine and dimethylphenyl groups, may impart specific chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N’-(2,4-dimethylphenyl)-N-[2-(3-fluorophenyl)ethyl]urea typically involves the reaction of appropriate amines with isocyanates or carbamoyl chlorides. A possible synthetic route could be:
Step 1: Synthesis of the intermediate amine by reacting 2,4-dimethylphenylamine with 3-fluorophenylethylamine under controlled conditions.
Step 2: Reaction of the intermediate amine with butyl isocyanate to form the final urea derivative.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the butyl or phenyl groups.
Reduction: Reduction reactions could target the urea functional group.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
N-Butyl-N’-(2,4-dimethylphenyl)-N-[2-(3-fluorophenyl)ethyl]urea could have several applications:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a ligand in receptor studies.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use in the synthesis of polymers or as an intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism of action would depend on the specific application. For example, if used in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The presence of fluorine can significantly affect the compound’s binding affinity and metabolic stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Butyl-N’-(2,4-dimethylphenyl)urea: Lacks the fluorophenyl group.
N-Butyl-N’-(3-fluorophenyl)urea: Lacks the dimethylphenyl group.
N-Butyl-N’-(2,4-dimethylphenyl)-N-ethylurea: Lacks the fluorophenyl group and has a different alkyl chain.
Uniqueness
The unique combination of butyl, dimethylphenyl, and fluorophenyl groups in N-Butyl-N’-(2,4-dimethylphenyl)-N-[2-(3-fluorophenyl)ethyl]urea may impart distinct chemical properties, such as increased lipophilicity, altered electronic distribution, and specific steric effects, which could influence its reactivity and interactions with biological targets.
Eigenschaften
CAS-Nummer |
88451-48-3 |
|---|---|
Molekularformel |
C21H27FN2O |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
1-butyl-3-(2,4-dimethylphenyl)-1-[2-(3-fluorophenyl)ethyl]urea |
InChI |
InChI=1S/C21H27FN2O/c1-4-5-12-24(13-11-18-7-6-8-19(22)15-18)21(25)23-20-10-9-16(2)14-17(20)3/h6-10,14-15H,4-5,11-13H2,1-3H3,(H,23,25) |
InChI-Schlüssel |
CNCJTPMBATYYCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCC1=CC(=CC=C1)F)C(=O)NC2=C(C=C(C=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,4,5-Trimethyl-2-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline](/img/structure/B14406095.png)

![4-[3-(Methylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14406104.png)


![[(Naphthalen-2-yl)oxy]hydrazine](/img/structure/B14406129.png)




![(1-{[(4-Nitrophenyl)methoxy]carbonyl}piperidin-4-yl)acetic acid](/img/structure/B14406166.png)
![N-{2-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]-5-(diethylamino)phenyl}benzamide](/img/structure/B14406167.png)


